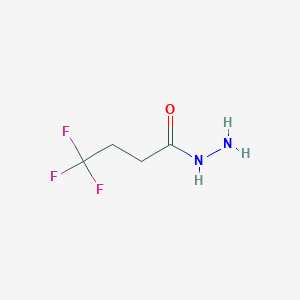

4,4,4-Trifluorobutanehydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7F3N2O |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

4,4,4-trifluorobutanehydrazide |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(10)9-8/h1-2,8H2,(H,9,10) |

InChI Key |

LKCPUOIWTXJEFP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)(F)F)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4,4,4 Trifluorobutanehydrazide

Established and Hypothetical Synthetic Routes to 4,4,4-Trifluorobutanehydrazide

The primary approach to synthesizing this compound involves the formation of a trifluorobutanoyl precursor followed by its reaction with hydrazine (B178648). This can be conceptually divided into two key stages: the synthesis of the trifluorobutyl moiety and the subsequent construction of the hydrazide scaffold.

Precursor Synthesis and Derivatization Strategies for Trifluorobutyl Moieties

The synthesis of the essential 4,4,4-trifluorobutanoyl core can be initiated from several starting points. One common precursor is 4,4,4-trifluorobutanol. A plausible synthetic pathway begins with the oxidation of 4,4,4-trifluorobutanol to yield 4,4,4-trifluorobutanoic acid. This transformation can be achieved using various oxidizing agents under controlled conditions.

Alternatively, 4,4,4-trifluoro ethyl butyrate (B1204436) can be synthesized through a decarboxylation reaction of 2-(2,2,2-trifluoro ethyl)-diethyl malonate. google.com This malonate derivative is itself prepared by the substitution reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate in the presence of a basic catalyst. google.com

Once 4,4,4-trifluorobutanoic acid is obtained, it can be derivatized to a more reactive species to facilitate hydrazide formation. A standard method is the conversion of the carboxylic acid to its corresponding acyl chloride, 4,4,4-trifluorobutanoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂). This acyl chloride is a highly reactive electrophile suitable for direct reaction with hydrazine. Another key intermediate is the ethyl ester, ethyl 4,4,4-trifluorobutanoate, which can be prepared by the esterification of 4,4,4-trifluorobutanoic acid with ethanol (B145695) in the presence of an acid catalyst. rsc.org A patent has documented the synthesis of ethyl 2-methyl-4,4,4-trifluorobutanoate, a closely related compound, which was prepared by the hydrogenation of ethyl (2E)-2-methyl-4,4,4-trifluorobutenoate using a palladium on carbon catalyst. google.com

A documented synthesis of a derivative, N'-(2-amino-6-chloropyrimidin-4-yl)-4,4,4-trifluorobutanehydrazide, highlights a practical application of these precursors. google.com

Table 1: Synthesis of 4,4,4-Trifluorobutanoyl Precursors

| Precursor | Starting Material(s) | Reagent(s) | Product | Reference(s) |

| 4,4,4-Trifluorobutanoic acid | 4,4,4-Trifluorobutanol | Oxidizing agent | 4,4,4-Trifluorobutanoic acid | rsc.org |

| 4,4,4-Trifluorobutanoyl chloride | 4,4,4-Trifluorobutanoic acid | Thionyl chloride (SOCl₂) | 4,4,4-Trifluorobutanoyl chloride | chemmethod.com |

| Ethyl 4,4,4-trifluorobutanoate | 4,4,4-Trifluorobutanoic acid | Ethanol, Acid catalyst | Ethyl 4,4,4-trifluorobutanoate | rsc.org |

| 2-(2,2,2-Trifluoro ethyl)-diethyl malonate | Diethyl malonate, 2,2,2-Trifluoro ethyl p-toluenesulfonate | Basic catalyst | 2-(2,2,2-Trifluoro ethyl)-diethyl malonate | google.com |

| Ethyl 4,4,4-trifluoro ethyl butyrate | 2-(2,2,2-Trifluoro ethyl)-diethyl malonate | - (Decarboxylation) | Ethyl 4,4,4-trifluoro ethyl butyrate | google.com |

Key Bond-Forming Reactions in Hydrazide Scaffold Formation

The crucial step in forming the hydrazide is the reaction of a suitable 4,4,4-trifluorobutanoyl precursor with hydrazine hydrate (B1144303) (N₂H₄·H₂O).

The most direct method involves the reaction of 4,4,4-trifluorobutanoyl chloride with hydrazine hydrate. This is a vigorous reaction that typically proceeds at low temperatures to control its exothermicity and minimize the formation of the 1,2-diacylhydrazine byproduct. orgsyn.org The use of a base may be employed to neutralize the hydrochloric acid formed during the reaction. rsc.org

Alternatively, ethyl 4,4,4-trifluorobutanoate can be reacted with hydrazine hydrate. This reaction, known as hydrazinolysis, is generally slower than the acyl chloride route and often requires heating the reactants, sometimes in a solvent like ethanol, to proceed at a reasonable rate. nih.gov A patent describing the synthesis of a related compound, (2R)-methyl-4,4,4-trifluorobutylamine, mentions the reaction of a butyramide (B146194) with hydrazine monohydrate to yield an amine, showcasing the utility of hydrazine in cleaving amide-like bonds. google.com

A patent application has specifically mentioned the preparation of a hydrazide compound using 4,4,4-trifluorobutanoyl chloride, indicating its utility in synthesizing such derivatives for pest control applications. chemmethod.com

Advancements in Synthesis and Application of Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can benefit from the application of green chemistry principles, particularly through catalytic methods and careful consideration of solvents and atom economy.

Catalytic Approaches in Trifluorobutanehydrazide Synthesis

While the reaction of a highly reactive acyl chloride with hydrazine may not require catalysis, the amidation of less reactive esters like ethyl 4,4,4-trifluorobutanoate can be significantly enhanced by catalysts. The development of catalytic methods for amide bond formation from esters is an active area of research. incatt.nl

For the synthesis of hydrazides from esters, various catalysts have been explored in the broader context of hydrazide synthesis. These include both acid and base catalysts. For instance, the synthesis of acyl hydrazides has been carried out using sulfuric acid as a catalyst when reacting carboxylic acid esters with hydrazine. acs.org In some cases, organocatalysts could also be employed to promote the reaction under milder conditions. The use of a catalyst can lead to shorter reaction times, lower reaction temperatures, and potentially higher yields by providing an alternative, lower-energy reaction pathway.

Solvent Considerations and Atom Economy in Synthetic Design

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of hydrazides often employ organic solvents like ethanol or methanol. nih.gov Research into greener alternatives is ongoing. Water has been explored as a solvent for the synthesis of some hydrazides, which significantly improves the environmental profile of the process. orgsyn.org Solvent-free conditions, where the reactants are mixed directly, sometimes with the aid of microwave irradiation or grinding, represent an even greener approach. scholaris.ca

Atom economy is another key principle of green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. sigmaaldrich.com

The synthesis of this compound from 4,4,4-trifluorobutanoyl chloride and hydrazine hydrate has the following stoichiometry:

C₄H₄F₃OCl + N₂H₄ → C₄H₅F₃N₂O + HCl

In this case, the main byproduct is hydrochloric acid.

The synthesis from ethyl 4,4,4-trifluorobutanoate and hydrazine hydrate proceeds as follows:

C₆H₉F₃O₂ + N₂H₄ → C₄H₅F₃N₂O + C₂H₅OH

Here, the byproduct is ethanol, which is a relatively benign and easily removable solvent. From an atom economy perspective, the ester route is generally superior to the acyl chloride route, as ethanol is a less hazardous byproduct than hydrochloric acid.

Optimization of Reaction Conditions and Yields for Academic Research Scale

For academic research purposes, the optimization of reaction conditions is crucial for obtaining the desired product in high yield and purity. Key parameters that can be varied include the choice of precursor, solvent, temperature, reaction time, and the molar ratio of reactants.

When using ethyl 4,4,4-trifluorobutanoate as the precursor, the reaction with hydrazine hydrate can be optimized. A study on the synthesis of diclofenac (B195802) hydrazide investigated the effect of varying the ratio of the ester to hydrazine hydrate, the solvent (ethanol vs. dioxane), the temperature, and the reaction time. researchgate.net Similar optimization strategies can be applied to the synthesis of this compound. For example, increasing the excess of hydrazine hydrate may drive the reaction to completion, but it can also complicate the purification process. The reaction temperature is a critical parameter; while higher temperatures increase the reaction rate, they can also lead to the formation of byproducts.

For the reaction of 4,4,4-trifluorobutanoyl chloride with hydrazine hydrate, the primary focus of optimization is on controlling the reaction's exothermicity. This is typically achieved by using a suitable solvent to dissipate heat and by slow, portion-wise addition of the acyl chloride to a cooled solution of hydrazine hydrate. orgsyn.org

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. acs.org Upon completion, the product can be isolated and purified by standard laboratory techniques such as filtration, extraction, and recrystallization.

A patent for a derivative, N'-(2-amino-6-chloropyrimidin-4-yl)-4,4,4-trifluorobutanehydrazide, mentions a reaction conducted in Bis(trimethylsilyl)acetamide at 160°C in a microwave, followed by treatment with methanolic HCl, indicating that high temperatures and specific reagents can be employed for the synthesis of related structures. google.com

Table 2: Illustrative Reaction Conditions for Hydrazide Synthesis

| Precursor | Hydrazine Source | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference(s) |

| Ethyl Ester | Hydrazine hydrate | Ethanol | None | Reflux | 12 hours | - | nih.gov |

| Acyl Chloride | Hydrazine hydrate | Water | NaOH | -5 to 0 °C | 40-60 min | - | orgsyn.org |

| Ethyl Ester | Hydrazine hydrate | Methanol | H₂SO₄ | Reflux | - | - | acs.org |

| Substituted Hydrazide | - | Bis(trimethylsilyl)acetamide | - | 160 °C (Microwave) | 30 min | - | google.com |

Temperature, Pressure, and Stoichiometric Control

The successful synthesis of this compound is contingent upon the careful control of key reaction parameters, namely temperature, pressure, and the stoichiometry of the reactants.

Temperature: The hydrazinolysis of ethyl 4,4,4-trifluorobutanoate is typically conducted at room temperature. google.com This moderate temperature is sufficient to allow the reaction to proceed to completion without promoting the formation of significant side products. While some hydrazide syntheses may be performed at elevated temperatures to accelerate the reaction rate, for this specific transformation, room temperature has been shown to be effective. google.com

Pressure: The reaction is generally carried out at atmospheric pressure, and no special pressure controls are typically required. The work-up procedure, however, utilizes reduced pressure to facilitate the removal of the solvent and other volatile components. google.com

Stoichiometry: The molar ratio of the reactants is a critical factor in maximizing the yield and purity of this compound. A common strategy is to use an excess of hydrazine monohydrate relative to the ethyl 4,4,4-trifluorobutanoate. In a documented procedure, a 2:1 molar ratio of hydrazine monohydrate to the ester is employed. google.com This excess of hydrazine helps to drive the reaction to completion and ensure that all of the ester is consumed.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Ethyl 4,4,4-trifluorobutanoate | google.com |

| Reagent | Hydrazine monohydrate | google.com |

| Solvent | Methanol | google.com |

| Temperature | Room Temperature | google.com |

| Pressure | Atmospheric | |

| Stoichiometric Ratio (Hydrazine:Ester) | 2:1 | google.com |

| Reaction Time | 14 hours | google.com |

Scalability Considerations for Research Applications

The synthesis of this compound via the hydrazinolysis of ethyl 4,4,4-trifluorobutanoate is well-suited for scaling up to meet the demands of research applications. The reported high yield (97%) and purity of the product obtained without the need for extensive purification are significant advantages for laboratory-scale production. google.com

When considering the scalability of this synthesis, several factors should be taken into account:

Reaction Vessel: As the scale of the reaction increases, the choice of the reaction vessel becomes more important to ensure efficient mixing and heat transfer, although the reaction is typically run at room temperature.

Reagent Addition: For larger scale reactions, the addition of hydrazine monohydrate may need to be controlled to manage any potential exotherm, although none is explicitly reported for this specific reaction at a smaller scale.

Work-up Procedure: The removal of solvent and excess hydrazine under reduced pressure is a scalable process. The use of a rotary evaporator is common for laboratory-scale preparations. For larger quantities, appropriate equipment should be used.

Product Isolation: The isolation of the product by precipitation or trituration with a non-polar solvent like hexanes is a simple and effective method that can be readily scaled. google.com

Reactivity Profiles and Mechanistic Investigations of 4,4,4 Trifluorobutanehydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, with the terminal amino group exhibiting significant nucleophilicity. This reactivity is central to many of the characteristic reactions of 4,4,4-Trifluorobutanehydrazide.

Condensation Reactions with Aldehydes and Ketones

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by elimination of a water molecule. The initial step involves the attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the stable hydrazone product.

The presence of the electron-withdrawing 4,4,4-trifluorobutyl group is expected to decrease the basicity and nucleophilicity of the hydrazide nitrogen atoms to some extent. However, the fundamental reactivity towards condensation with carbonyl compounds is retained. The general mechanism for this transformation is illustrated below:

General Mechanism of Hydrazone Formation:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated (under acidic catalysis) and eliminated as a molecule of water, leading to the formation of a C=N double bond.

The resulting 4,4,4-trifluorobutanoylhydrazones are valuable intermediates for further synthetic transformations, including their participation in radical reactions as discussed in section 3.3.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Benzaldehyde | N'-(Phenylmethylene)-4,4,4-trifluorobutanehydrazide | Acid or base catalysis, reflux in alcohol |

| This compound | Acetone | N'-(Propan-2-ylidene)-4,4,4-trifluorobutanehydrazide | Acid catalysis, room temperature |

| This compound | Cyclohexanone | N'-(Cyclohexylidene)-4,4,4-trifluorobutanehydrazide | Acetic acid, ethanol (B145695), reflux |

Table 1: Representative Condensation Reactions of this compound.

Acylation and Sulfonylation Studies

The nucleophilic character of the hydrazide moiety also allows for acylation and sulfonylation reactions at the nitrogen atoms. These reactions typically proceed via nucleophilic acyl substitution, where the hydrazide attacks the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl or N,N'-diacyl derivatives. The regioselectivity of the reaction (i.e., which nitrogen atom is acylated) can be influenced by the reaction conditions and the steric and electronic properties of the reactants. Due to the electronic effect of the adjacent carbonyl group, the terminal nitrogen (N') is generally more nucleophilic and is the primary site of acylation.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides in the presence of a base affords the corresponding N-sulfonylhydrazides. These compounds are of interest as they can serve as precursors for various synthetic transformations.

The electron-withdrawing trifluorobutyl group is anticipated to have a modest impact on the rate of these reactions compared to unsubstituted alkylhydrazides.

| Substrate | Reagent | Product | Base |

| This compound | Acetyl chloride | N'-Acetyl-4,4,4-trifluorobutanehydrazide | Pyridine |

| This compound | Benzoyl chloride | N'-Benzoyl-4,4,4-trifluorobutanehydrazide | Triethylamine |

| This compound | p-Toluenesulfonyl chloride | N'-(p-Tolylsulfonyl)-4,4,4-trifluorobutanehydrazide | Pyridine |

Table 2: Predicted Acylation and Sulfonylation Reactions of this compound.

Electrophilic Reactivity and Functional Group Transformations

While the hydrazide moiety is primarily nucleophilic, both the hydrazide and the trifluorobutyl groups can undergo transformations under electrophilic conditions, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction Pathways of the Hydrazide and Trifluorobutyl Groups

Oxidation: The hydrazide group can be oxidized by various reagents. Mild oxidation can lead to the formation of diimide intermediates, which are generally unstable and can undergo further reactions. Stronger oxidizing agents can cleave the N-N bond, leading to the formation of the corresponding carboxylic acid (4,4,4-trifluorobutanoic acid) and nitrogen gas. The formation of acyl radicals from the oxidation of hydrazides has also been reported, which can then participate in C-C bond-forming reactions. rsc.org The trifluoromethyl group is generally stable to most oxidizing conditions.

Reduction: The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert this compound into 1-(4,4,4-trifluorobutyl)hydrazine. The trifluoromethyl group is highly stable and generally inert to common reducing agents. Reduction of hydrazones derived from this compound (see section 3.1.1) would yield the corresponding substituted hydrazines. researchgate.net

| Transformation | Reagent | Expected Product |

| Oxidation of Hydrazide | Lead(IV) acetate | Acyl radical intermediate |

| Oxidation of Hydrazide | Potassium permanganate | 4,4,4-Trifluorobutanoic acid |

| Reduction of Hydrazide | Lithium aluminum hydride | 1-(4,4,4-Trifluorobutyl)hydrazine |

Table 3: Potential Oxidation and Reduction Pathways.

Halogenation and Other Electrophilic Substitutions on Aromatic/Aliphatic Scaffolds

Focusing on the aliphatic trifluorobutyl scaffold, electrophilic substitution reactions are generally not favored on such an unactivated alkyl chain. However, radical halogenation can be considered. The trifluoromethyl group exerts a strong deactivating effect on the adjacent methylene group (C3) towards free-radical halogenation. wikipedia.orglibretexts.orglibretexts.org This is due to the powerful electron-withdrawing nature of the CF3 group, which destabilizes the formation of a radical at the adjacent carbon. Consequently, radical halogenation of this compound would be expected to occur preferentially at the C2 position, furthest from the trifluoromethyl group.

Should the hydrazide be attached to an aromatic scaffold, the trifluoroacetylamino group would act as a deactivating, meta-directing group in electrophilic aromatic substitution reactions.

Exploration of Radical and Pericyclic Reactions Involving Trifluoromethylated Systems

The presence of the trifluoromethyl group can significantly influence the course of radical and pericyclic reactions.

Recent studies have highlighted the utility of hydrazones as acceptors for radical species. Trifluoromethylated hydrazones, which can be readily prepared from this compound, are excellent substrates for the addition of various carbon-centered radicals. researchgate.netresearchgate.net This provides a powerful method for the synthesis of complex molecules containing the trifluoromethyl motif. For instance, the photocatalytic generation of alkyl radicals and their subsequent addition to a hydrazone derived from this compound would lead to the formation of a new C-C bond at the former carbonyl carbon. nih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electronic nature of the substituents can have a profound effect on the feasibility and stereochemical outcome of these reactions.

Diels-Alder Reaction: In a [4+2] cycloaddition, a trifluoromethyl group on the dienophile generally increases its reactivity towards electron-rich dienes due to the lowering of the LUMO energy. acs.orgwikipedia.orgchemistrysteps.combeilstein-journals.org If this compound were to be incorporated into a diene or dienophile system, the trifluoromethyl group would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition.

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated π-system. pku.edu.cnlibretexts.orglibretexts.org The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules. The presence of a trifluoromethyl group on the polyene chain could influence the equilibrium position and the activation energy of the cyclization or ring-opening process.

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. rsc.orgwikipedia.orguh.edulibretexts.orglibretexts.org The trifluoromethyl group, due to its steric bulk and electronic properties, could influence the rate and stereoselectivity of rearrangements like the Cope or Claisen rearrangement if incorporated into the appropriate molecular framework.

| Reaction Type | Substrate Class | Influence of CF3 Group | Representative Example |

| Radical Addition | Trifluoromethylated Hydrazone | Acts as a good radical acceptor | Addition of an alkyl radical to N'-(alkylidene)-4,4,4-trifluorobutanehydrazide |

| Diels-Alder | Trifluoromethylated Dienophile | Increases reactivity towards electron-rich dienes | Cycloaddition of trifluoromethylethene with cyclopentadiene |

| Electrocyclization | Trifluoromethylated Polyene | Influences reaction equilibrium and rate | Ring-closing of a trifluoromethyl-substituted hexatriene |

| Sigmatropic Rearrangement | Trifluoromethylated Allylic System | Can affect rearrangement feasibility and stereochemistry | nih.govnih.gov-Claisen rearrangement of an allyl vinyl ether bearing a CF3 group |

Table 4: Predicted Involvement in Radical and Pericyclic Reactions.

Detailed Reaction Mechanism Elucidation

The elucidation of a reaction mechanism provides a step-by-step description of how a chemical transformation occurs. For a compound like this compound, this would involve understanding the movement of electrons, the formation and breaking of bonds, and the identification of any intermediates or transition states.

Transition State Analysis and Kinetic Studies

Transition state analysis is a cornerstone of understanding reaction rates and mechanisms. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Computational chemistry is a powerful tool for modeling these states, providing insights into their geometry, energy, and vibrational frequencies.

Kinetic studies, on the other hand, provide experimental data on how the rate of a reaction changes with variables such as reactant concentrations, temperature, and pressure. This information is crucial for determining the rate law of a reaction, which in turn provides clues about the molecularity of the rate-determining step.

A hypothetical kinetic study of a reaction involving this compound might yield data that could be compiled into a table similar to the one below, illustrating the determination of reaction orders.

Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Note: This data is purely illustrative and not based on actual experimental results.

From this hypothetical data, one could infer the reaction order with respect to each reactant and propose a rate law.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the labeled atom's position in the products, providing definitive evidence for or against a proposed mechanism. thieme-connect.de

For instance, to investigate the mechanism of a hypothetical rearrangement or elimination reaction of this compound, specific hydrogen or carbon atoms could be isotopically labeled. Analysis of the product distribution and the location of the isotopic label would provide invaluable information about bond-breaking and bond-forming steps.

The table below illustrates the types of isotopes that could be incorporated into this compound for such studies.

Potential Isotopes for Labeling this compound

| Element | Common Isotope | Stable Isotope for Labeling |

|---|---|---|

| Hydrogen | ¹H | ²H (Deuterium) |

| Carbon | ¹²C | ¹³C |

| Nitrogen | ¹⁴N | ¹⁵N |

| Oxygen | ¹⁶O | ¹⁸O |

Note: This table represents common isotopes used in mechanistic studies and is not indicative of specific experiments performed on this compound.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Fluorinated Heterocycles

The hydrazide functionality of 4,4,4-Trifluorobutanehydrazide is a key reactive handle for the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.

While direct, specific examples of the use of this compound in the synthesis of pyrazole and triazole derivatives are not extensively documented in readily available literature, the general reactivity of hydrazides makes it a plausible and valuable precursor for such transformations. The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of a hydrazide with a β-diketone is a classical and efficient method for constructing the pyrazole ring. Similarly, 1,2,4-triazoles can be synthesized from hydrazides through various routes, including reactions with nitriles or imidates. The presence of the trifluoromethyl group in the starting hydrazide would directly lead to the formation of trifluoromethyl-substituted pyrazoles and triazoles, which are known to exhibit a range of biological activities.

A general synthetic approach to trifluoromethyl-substituted pyrazoles could involve the reaction of this compound with a suitable 1,3-dielectrophile. The reaction conditions would likely be optimized to favor cyclization and dehydration, leading to the aromatic pyrazole core.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | 1,3-Diketone | Trifluoromethyl-substituted Pyrazole | Pharmaceuticals, Agrochemicals |

| This compound | β-Ketoester | Trifluoromethyl-substituted Pyrazolone | Dyes, Pharmaceuticals |

For the synthesis of 1,2,4-triazoles, this compound could be reacted with a variety of one-carbon synthons. For example, reaction with an orthoester in the presence of an acid catalyst could yield a 3-substituted-4-(3,3,3-trifluoropropyl)-4H-1,2,4-triazole.

The Fischer indole synthesis is a powerful and widely used method for the construction of the indole nucleus. wikipedia.orgbyjus.comalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comalfa-chemistry.com While this compound is an aliphatic hydrazide, its derivatization to introduce an aryl group on the second nitrogen atom would generate a suitable precursor for a Fischer-type cyclization.

For instance, N-aryl-4,4,4-trifluorobutanehydrazides could be prepared and subsequently reacted with various carbonyl compounds to form the corresponding hydrazones. Acid-catalyzed rearrangement of these hydrazones would then lead to the formation of indoles bearing a 3,3,3-trifluoropropyl group at the 1-position. The specific substitution pattern on the resulting indole would be determined by the choice of the carbonyl component. This strategy would provide access to a novel class of fluorinated indoles with potential applications in drug discovery.

Beyond indoles, the reactivity of this compound can be harnessed for the synthesis of other nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of six-membered heterocycles such as pyridazines and diazines.

Role in the Synthesis of Trifluoromethylated Chiral Scaffolds

The introduction of trifluoromethyl groups into chiral molecules can significantly enhance their biological activity and pharmacokinetic properties. This compound can serve as a source of the trifluoropropyl moiety in the asymmetric synthesis of such chiral scaffolds.

While specific asymmetric reactions employing this compound are not widely reported, its functional group allows for its incorporation into established asymmetric synthesis methodologies. For example, the hydrazide can be used as a nucleophile in asymmetric conjugate addition reactions to chiral α,β-unsaturated acceptors. The use of a chiral catalyst would control the stereochemistry of the newly formed stereocenter.

Another potential approach involves the use of chiral auxiliaries. This compound could be attached to a chiral auxiliary, and subsequent diastereoselective reactions would be controlled by the stereochemical information of the auxiliary. Cleavage of the auxiliary would then afford the enantiomerically enriched trifluoromethylated product.

Achieving high levels of stereochemical control is paramount in the synthesis of chiral molecules. In reactions involving this compound, diastereoselectivity can be influenced by several factors, including the choice of reactants, catalysts, and reaction conditions. khanacademy.orgnih.gov

For instance, in a reaction where this compound or a derivative is added to a chiral substrate containing a stereocenter, the approach of the nucleophile can be directed by the existing stereochemistry, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Furthermore, in catalyst-controlled reactions, the chiral environment provided by the catalyst can dictate the facial selectivity of the reaction, leading to high diastereomeric excesses. The trifluoromethyl group of the hydrazide can also play a role in stereochemical outcomes due to its steric bulk and electronic properties.

| Reaction Type | Chiral Inductor | Potential Outcome |

| Asymmetric Conjugate Addition | Chiral Catalyst | Enantiomerically enriched β-amino acid derivatives |

| Auxiliary-Controlled Reaction | Chiral Auxiliary | Diastereomerically pure intermediates |

| Substrate-Controlled Reaction | Chiral Substrate | Diastereomerically enriched products |

Precursor in Multicomponent Reactions (e.g., Ugi Reaction Variants)

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. tcichemicals.comnih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgsciepub.com

While the classical Ugi reaction utilizes a primary amine, variations of this reaction have been developed that can accommodate other nitrogen nucleophiles. It is conceivable that this compound could participate in Ugi-type reactions or other MCRs as the amine component or after suitable derivatization.

For example, a reaction variant could involve the in-situ formation of a hydrazone from this compound and an aldehyde, which could then be intercepted by an isocyanide and a suitable acid component. This would lead to the formation of complex, highly functionalized molecules containing the 3,3,3-trifluoropropyl group. The exploration of this compound in MCRs represents a promising avenue for the rapid generation of novel and diverse chemical libraries for drug discovery and other applications.

Integration into Retrosynthetic Strategies for Advanced Organic Targets

Retrosynthetic analysis is a powerful methodology for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. This compound and its derivatives, particularly trifluoromethylated hydrazones, are key components in the retrosynthesis of various fluorinated heterocyclic compounds. These hydrazones serve as versatile intermediates that can be disconnected from the target heterocyclic ring, leading back to the parent hydrazide.

A primary application of this strategy is in the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. researchgate.net For instance, a target molecule containing a trifluoromethyl-substituted pyrazole or pyrazoline ring can be retrosynthetically disconnected at the N-N and C-C bonds of the ring. This disconnection reveals a trifluoromethylated hydrazone and a suitable dipolarophile (e.g., an alkyne or an alkene) as the precursor fragments. The trifluoromethylated hydrazone, in turn, can be traced back to the condensation of this compound with an appropriate aldehyde or ketone.

This retrosynthetic approach is exemplified by several synthetic transformations:

[3+2] Cycloaddition Reactions: Trifluoromethylated hydrazones, derived from this compound, can be converted into trifluoromethylated hydrazonoyl halides. These halides, in the presence of a base, form reactive 1,3-dipoles (nitrile imines) that readily undergo [3+2] cycloaddition with various dipolarophiles like alkenes and alkynes to furnish five-membered heterocyclic rings such as pyrazolines and pyrazoles. researchgate.net

[4+2] Cycloaddition Reactions: In some cases, α-bromotrifluoromethyl hydrazones can generate 1,2-diazabuta-1,3-diene intermediates in situ. These intermediates can then participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) with alkenes to construct six-membered tetrahydropyridazine rings. e-bookshelf.de

Asymmetric Synthesis: Chiral Brønsted acid catalysis has been employed for the asymmetric 6π electrocyclization of trifluoroacetaldehyde hydrazones, leading to the synthesis of enantiomerically enriched 3-trifluoromethyl-1,4-dihydropyridazines. researchgate.net This demonstrates the potential for integrating this compound into asymmetric retrosynthetic strategies for chiral targets.

The following table summarizes key retrosynthetic disconnections for various heterocyclic targets that can be synthesized from this compound-derived building blocks.

| Target Heterocycle | Key Retrosynthetic Disconnection | Precursor from this compound | Synthetic Reaction |

|---|---|---|---|

| Trifluoromethyl-substituted Pyrazole | N-N and C-C bonds of the pyrazole ring | Trifluoromethylated Hydrazonoyl Halide | [3+2] Cycloaddition |

| Trifluoromethyl-substituted Pyrazoline | N-N and C-C bonds of the pyrazoline ring | Trifluoromethylated Hydrazone | 1,3-Dipolar Cycloaddition |

| Trifluoromethyl-substituted Tetrahydropyridazine | N-N and C=C bonds of the tetrahydropyridazine ring | α-Bromotrifluoromethyl Hydrazone | [4+2] Cycloaddition |

| Trifluoromethyl-substituted Imidazolidine | N-C and C-C bonds of the imidazolidine ring | Trifluoromethylated Acylhydrazone | [3+2] Cycloaddition with Azomethine Ylides |

Development of Novel Fluorinated Reagents and Ligands for Catalysis

The development of novel reagents and ligands is crucial for advancing the field of catalysis, particularly in asymmetric synthesis where the ligand plays a key role in determining the stereochemical outcome of a reaction. While the use of this compound as a direct precursor for new fluorinating agents is not extensively documented in the reviewed literature, its derivatives, such as chiral fluorinated hydrazines, hold potential as ligands in asymmetric catalysis.

The synthesis of chiral fluorinated hydrazines has been achieved through the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. nih.gov This method provides access to enantiomerically enriched hydrazines which are valuable precursors for the synthesis of more complex chiral ligands. The presence of the trifluoromethyl group in these ligands can influence their electronic properties and steric bulk, which in turn can impact the activity and selectivity of the metal catalyst they coordinate to.

Although specific examples of ligands derived from this compound being employed in catalytic processes are not detailed in the available literature, the synthesis of chiral hydrazines from related fluorinated hydrazones suggests a promising avenue for the development of novel chiral ligands. These ligands could potentially be applied in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. Further research in this area is needed to fully explore the potential of this compound and its derivatives in the design and synthesis of new catalytic systems.

Based on a comprehensive search of available scientific literature, detailed experimental data regarding the advanced spectroscopic and analytical characterization of the specific compound “this compound” is not available. Published research articles containing specific High-Resolution Mass Spectrometry (HRMS), Multinuclear Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR, Raman), X-ray Crystallography, or advanced chromatographic data for this particular molecule could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as the primary data for this compound is not present in the public domain. Fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4,4,4-Trifluorobutanehydrazide. The development of a successful HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

The initial stage of method development, known as method scouting, involves screening various stationary phases (columns) and mobile phase compositions to find the best combination for effective separation. researchgate.net For a polar and fluorinated compound like this compound, reversed-phase HPLC is a common starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Subsequent method optimization focuses on fine-tuning the separation by adjusting parameters to achieve the best resolution, speed, and reproducibility. researchgate.net The polarity of the mobile phase, pH, and column temperature are critical variables that are systematically altered to enhance the separation of the analyte from any impurities.

Given that this compound possesses a chiral center, the separation of its enantiomers may be necessary. Chiral HPLC is a specialized technique that can be employed for this purpose. This can be achieved through two main approaches: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase. chiralpedia.com Another strategy involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

A typical HPLC method for a compound structurally similar to this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The inclusion of a buffer may be necessary to control the pH and ensure consistent ionization of the analyte. Detection is commonly performed using a UV detector, as the hydrazide group can exhibit UV absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Run Time | 15 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. libretexts.org However, due to the polar nature and low volatility of hydrazides like this compound, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. lawdata.com.tw

Derivatization chemically modifies the analyte to improve its chromatographic properties. researchgate.net For hydrazides, common derivatization reactions target the active hydrogens of the hydrazide group. Silylation is a widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. nih.gov

Another approach is acylation, where an acylating agent, such as heptafluorobutyric anhydride (HFBA), reacts with the hydrazide to form a fluorinated derivative. researchgate.net The presence of fluorine atoms in the derivative can enhance its detectability by an electron capture detector (ECD), which is highly sensitive to halogenated compounds. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the derivatives between the stationary phase coated on the column wall and the mobile gas phase. The eluted compounds are then detected, often by a mass spectrometer (MS), which provides both quantitative data and structural information for identification.

Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 50-500 m/z |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4,4,4-Trifluorobutanehydrazide, DFT calculations would be employed to determine its most stable three-dimensional structures (conformational preferences). By calculating the energies of various possible arrangements of its atoms, researchers can identify the lowest energy conformers, which are the most likely to be observed experimentally.

Furthermore, DFT provides insights into key electronic properties. These properties are critical for understanding the molecule's behavior in chemical reactions. A hypothetical table of such properties for this compound, as would be calculated by DFT, is presented below.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, an ESP map would show electron-rich regions (typically around the nitrogen and oxygen atoms of the hydrazide group) and electron-poor regions (around the trifluoromethyl group and hydrogen atoms), providing a guide to where electrophilic and nucleophilic attacks are most likely to occur. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, such as in a solvent or in a biological system. These simulations can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions. nih.gov

MD simulations can also elucidate solvation effects, showing how solvent molecules arrange themselves around this compound and how this affects its conformation and reactivity. This is particularly important for understanding its behavior in biological environments, which are predominantly aqueous.

Reaction Pathway Modeling and Energy Profile Determination for Mechanistic Insight

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the feasibility and kinetics of a reaction. For this compound, this could be applied to study its synthesis, degradation, or its interaction with biological targets. The activation energy, derived from the energy profile, is a key parameter for predicting the rate of a reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.gov For this compound, these predictions would include:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, 19F, and 15N NMR chemical shifts can help in the assignment of experimental spectra.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic vibrational modes of the molecule. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption in UV-Visible spectroscopy.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR | Chemical Shifts (ppm) | Correlated with experimental shifts |

| 13C NMR | Chemical Shifts (ppm) | Correlated with experimental shifts |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Correlated with experimental peaks |

Development of Structure-Reactivity Relationships and Design Principles

By systematically studying a series of related compounds, computational chemistry can help establish structure-reactivity relationships (SRRs). nih.govrsc.org For derivatives of this compound, this would involve investigating how modifications to its chemical structure affect its electronic properties and reactivity. This understanding is crucial for the rational design of new molecules with desired properties, for example, in the development of new pharmaceuticals or materials. nih.gov By correlating calculated properties with observed activities, predictive models can be built to guide future synthetic efforts. nih.gov

Future Research Trajectories and Broader Academic Impact

Potential in Advanced Materials Science Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. The trifluoromethyl group in 4,4,4-Trifluorobutanehydrazide is a prime candidate for exploitation in the development of advanced materials.

Fluoropolymers and Specialty Coatings: The hydrazide group of this compound can serve as a versatile handle for polymerization or for grafting onto other polymer backbones. The resulting fluorinated polymers could exhibit low surface energy, leading to applications in hydrophobic and oleophobic coatings. Such coatings are highly sought after for self-cleaning surfaces, anti-fouling materials, and low-friction interfaces.

Liquid Crystals: The rigid trifluoromethyl group can influence the mesomorphic properties of molecules. By incorporating this compound into larger molecular structures, it may be possible to design novel liquid crystalline materials. The high electronegativity of the fluorine atoms could lead to materials with unique dielectric and optical properties, suitable for applications in displays and optical switches.

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of organic molecules. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine can enhance the electron-transporting capabilities and improve the stability of these devices.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. This compound possesses distinct features that make it an intriguing building block for supramolecular structures.

The hydrazide functional group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This directional interaction can be programmed to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. The trifluoromethyl group, on the other hand, can participate in weaker, yet significant, non-covalent interactions such as fluorous-fluorous interactions and halogen bonding. The interplay between the strong hydrogen bonding of the hydrazide and the weaker interactions of the trifluoromethyl group could lead to the formation of complex and hierarchical supramolecular architectures. nih.govnih.govresearchgate.net

Potential self-assembled structures could include gels, vesicles, and nanofibers. These materials could find applications in drug delivery, tissue engineering, and sensing. For instance, a self-assembling gel based on this compound derivatives could be designed to encapsulate and release therapeutic agents in a controlled manner.

Advancements in Catalysis Mediated by Fluorinated Hydrazides

Fluorinated compounds are increasingly being used in catalysis, both as ligands to modify the properties of metal catalysts and as organocatalysts themselves. The electronic properties of the trifluoromethyl group in this compound can be harnessed to tune the reactivity and selectivity of catalytic systems.

Ligand Development: The hydrazide moiety can coordinate to metal centers, making this compound a potential precursor for the synthesis of novel fluorinated ligands. The strong electron-withdrawing effect of the trifluoromethyl group can influence the electron density at the metal center, thereby modulating its catalytic activity. These ligands could be employed in a variety of transition-metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis.

Organocatalysis: Hydrazide-based organocatalysts have shown promise in a range of organic transformations. The introduction of a trifluoromethyl group could enhance the acidity of the N-H protons in the hydrazide, potentially leading to more active and selective catalysts for reactions such as Michael additions and aldol (B89426) reactions.

The table below illustrates potential catalytic applications and the expected role of the fluorinated hydrazide.

| Catalytic Application | Potential Role of this compound Derivative | Expected Outcome |

| Asymmetric Aldol Reaction | Chiral organocatalyst | High enantioselectivity due to steric and electronic effects of the trifluoromethyl group. |

| Suzuki Cross-Coupling | Ligand for Palladium catalyst | Increased catalyst stability and turnover number. |

| Michael Addition | Hydrogen bond donor catalyst | Enhanced acidity of N-H protons leading to higher catalytic activity. |

Interdisciplinary Research Opportunities in Chemical Biology (excluding clinical/biological activity)

Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique properties of fluorine make fluorinated molecules valuable probes in this field. This compound can serve as a versatile platform for the development of such tools.

¹⁹F NMR Probes: The presence of the trifluoromethyl group provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying biological systems due to the absence of a natural fluorine background signal. Derivatives of this compound could be designed as ¹⁹F NMR probes to report on their local environment, such as pH, ion concentration, or enzyme activity.

Bioconjugation: The hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages. This reactivity can be exploited for the site-specific labeling of biomolecules, such as proteins and carbohydrates, that have been engineered to contain a carbonyl group. Attaching the trifluoromethyl group to a biomolecule via a hydrazone linkage would allow for its study using ¹⁹F NMR.

Patent Landscape and Emerging Research Trends

While specific patents for this compound are not widely documented, the patent landscape for related fluorinated compounds is extensive. Patents in this area often focus on the synthesis of fluorinated building blocks and their application in pharmaceuticals, agrochemicals, and materials science. google.com

Emerging research trends in organofluorine chemistry point towards the development of more efficient and selective methods for the introduction of fluorine into organic molecules. nih.govrsc.org There is also a growing interest in the use of fluorinated compounds in areas such as chemical biology and materials science. As synthetic methods become more advanced, it is anticipated that the research and patenting of specific fluorinated molecules like this compound will increase. The unique combination of a reactive hydrazide and a property-modifying trifluoromethyl group suggests that this compound and its derivatives are well-positioned to contribute to these emerging fields.

Q & A

Q. What are the established synthetic routes for 4,4,4-Trifluorobutanehydrazide, and how can researchers optimize yield and purity?

Methodological Answer: A common approach involves the reaction of 4,4,4-trifluorobutyric acid derivatives with hydrazine. For example, ester intermediates (e.g., ethyl 4,4,4-trifluorobutyrate) can react with anhydrous hydrazine in ethanol under reflux to form the hydrazide. Optimization includes controlling stoichiometry (1:1.2 molar ratio of ester to hydrazine) and using inert atmospheres to minimize oxidation. Purity is enhanced via recrystallization from ethanol/water mixtures. Elemental analysis (C, H, N, F) and NMR (¹⁹F and ¹H) are critical for validation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H and ¹⁹F NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (~-63 ppm) and splits adjacent protons in ¹H NMR.

- Elemental Analysis : Compare experimental results (e.g., C: 51.61%, H: 5.78%, N: 5.02%, F: 20.41%) with theoretical values to confirm stoichiometry .

- IR Spectroscopy : Confirm hydrazide N–H stretches (3100–3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹). Discrepancies in data should prompt re-analysis using high-resolution mass spectrometry (HRMS) .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer: Hydrazides are precursors for heterocyclic compounds (e.g., triazoles, tetrazoles) via cyclization reactions. In drug design, the CF₃ group enhances metabolic stability and lipophilicity. For example, hydrazide derivatives have been explored as enzyme inhibitors (e.g., carbonic anhydrase) by leveraging hydrogen-bonding interactions. In materials science, fluorinated hydrazides can stabilize polymers against thermal degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral resolution methods are recommended?

Methodological Answer: Enantioselective synthesis may involve chiral auxiliaries or catalysts. For instance, (R)-1-phenylethylamine has been used to resolve enantiomers via diastereomeric salt formation, as demonstrated in related trifluorohydroxybutanoate systems. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) can validate enantiopurity. Specific rotation values (e.g., [α]D = +15.1° for (S)-isomers in ethanol) serve as benchmarks .

Q. How should researchers address contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Validate computational models (DFT, MD simulations) by:

Q. What strategies are effective for resolving crystal structures of this compound derivatives using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXT for phase problem resolution via dual-space methods.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in CF₃ groups using PART instructions. Validate with R-factor (<5%) and residual electron density maps .

Q. How can mechanistic pathways for this compound reactions be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F NMR to track intermediate formation.

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace N–N bond cleavage/formation in cyclization reactions.

- DFT Calculations : Map potential energy surfaces to identify transition states and rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.